5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
Description
5-Chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a chlorine atom at the 5-position of the pyrimidine ring, a methylsulfanyl (SCH₃) group at the 2-position, and a carboxamide moiety linked to a 2-ethylphenyl substituent.
Properties
IUPAC Name |
5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3OS/c1-3-9-6-4-5-7-11(9)17-13(19)12-10(15)8-16-14(18-12)20-2/h4-8H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZINUFHWCLXKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, characterized by its unique molecular structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical properties:
- Molecular Formula : C17H15ClN6O3S2
- Molecular Weight : 450.9 g/mol
- IUPAC Name : this compound
The structural features of this compound include a chloro group, an ethylphenyl moiety, and a methylsulfanyl group, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Binding : It can bind to particular receptors on cell surfaces, triggering signaling cascades that result in various biological effects.
- DNA Interaction : There is potential for interaction with DNA, affecting gene expression and cellular processes.
These mechanisms suggest applications in therapeutic contexts, particularly in treating diseases where enzyme modulation or receptor interaction is beneficial.
Pharmacological Applications
Research indicates that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Studies have shown promising results against bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through various pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This suggests a mechanism by which it may be effective against certain types of cancer.
- Enzyme Interaction Studies : Investigations into the binding affinity of the compound revealed that it interacts with specific enzymes involved in metabolic processes, indicating potential therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-chloro-N-(4-hydroxy-2-methylphenyl)pyrimidine-4-carboxamide | Hydroxy group instead of sulfamoyl | Potential anti-inflammatory properties |
| Thiencarbazone-methyl | Contains a thiophene ring | Used as an agricultural herbicide |
| Foramsulfuron | Pyrimidinyl moiety with different substituents | Selective herbicide targeting specific weeds |
The distinct substitution pattern of this compound enhances its potential for diverse biological interactions compared to these similar compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural similarities with 5-chloro-N-(2-ethylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide, differing primarily in substituents on the pyrimidine ring or the aryl/amide groups.
Substituent Variations on the Pyrimidine Ring and Amide Group
a. 5-Chloro-2-[(4-fluorobenzyl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide (CAS: 873082-64-5)
- Key Differences :
- The 2-position substituent is a 4-fluorobenzylsulfanyl group (SCH₂C₆H₄F) instead of methylsulfanyl.
- The amide is linked to a 2-(4-sulfamoylphenyl)ethyl group.
- Implications: The fluorinated benzyl group enhances lipophilicity and may improve membrane permeability.
b. 5-Chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide (CAS: 838813-98-2)
- Key Differences :
- The 2-position substituent is ethylsulfanyl (SC₂H₅) instead of methylsulfanyl.
- The amide is attached to a 4-sulfamoylphenyl group further substituted with a 2,6-dimethylpyrimidinyl moiety.
- The dimethylpyrimidinyl-sulfamoyl group introduces additional aromaticity and steric hindrance, which could influence solubility and target selectivity .
c. 5-Chloro-2-ethylsulfanyl-N-(2-methoxyphenyl)pyrimidine-4-carboxamide (CAS: 835895-77-7)
- Key Differences :
- The 2-position substituent is ethylsulfanyl (SC₂H₅).
- The amide is linked to a 2-methoxyphenyl group instead of 2-ethylphenyl.
- Implications :
Structural Comparison Table
Hypothetical Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., Cl, SO₂NH₂) : Improve stability and binding to electron-rich targets (e.g., enzyme active sites) .
- Sulfanyl Group Variations : Methylsulfanyl (SCH₃) offers compactness, while ethylsulfanyl (SC₂H₅) or benzylsulfanyl (SCH₂C₆H₄F) increase hydrophobicity and steric effects .
- Aromatic Substituents : Ethylphenyl provides moderate lipophilicity, whereas methoxyphenyl or sulfamoylphenyl groups modulate solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
